molecular formula C12H16N2O3S B14973274 N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide

Cat. No.: B14973274
M. Wt: 268.33 g/mol
InChI Key: OSAQLASGBDQWPV-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide typically involves the reaction of 1-methyl-2-oxo-2,3-dihydro-1H-indole with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide

InChI

InChI=1S/C12H16N2O3S/c1-3-6-18(16,17)13-10-4-5-11-9(7-10)8-12(15)14(11)2/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

OSAQLASGBDQWPV-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C

Origin of Product

United States

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